5,8-Dideaza-N(10)-cyanomethylfolic acid
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Overview
Description
5,8-Dideaza-N(10)-cyanomethylfolic acid is a synthetic folate analog Folate analogs are compounds that mimic the structure and function of folic acid, a vital nutrient involved in DNA synthesis and repair
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dideaza-N(10)-cyanomethylfolic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pteridine ring: This involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the cyanomethyl group: This step usually requires the use of cyanomethylating agents such as cyanomethyl chloride or bromide in the presence of a base.
Coupling with p-aminobenzoic acid: This step forms the core structure of the folate analog.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,8-Dideaza-N(10)-cyanomethylfolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cyanomethyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5,8-Dideaza-N(10)-cyanomethylfolic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying folate analogs.
Biology: Investigated for its role in cellular processes involving folate metabolism.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5,8-Dideaza-N(10)-cyanomethylfolic acid involves its interaction with enzymes in the folate metabolic pathway. It inhibits key enzymes such as thymidylate synthase and dihydrofolate reductase, leading to disruption of DNA synthesis and repair. This inhibition is particularly effective in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folate analog used in cancer treatment.
Pemetrexed: A newer generation antifolate with clinical activity in various cancers.
Raltitrexed: An antifolate used in the treatment of colorectal cancer.
Uniqueness
5,8-Dideaza-N(10)-cyanomethylfolic acid is unique due to its specific structural modifications, which confer distinct biological properties. Unlike methotrexate and pemetrexed, it has a cyanomethyl group that enhances its ability to inhibit folate-dependent enzymes. This makes it a promising compound for further research and development in therapeutic applications.
Biological Activity
5,8-Dideaza-N(10)-cyanomethylfolic acid is a synthetic derivative of folic acid that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This compound is structurally related to established antifolate agents and has been investigated for its ability to inhibit key enzymes involved in nucleotide synthesis, making it a candidate for cancer treatment and antimicrobial applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the alkylation of diethyl N-(4-aminobenzoyl)-L-glutamate with bromoacetonitrile, followed by reactions with specific quinazoline derivatives. The final product is characterized by the presence of a cyanomethyl group at the N(10) position, which differentiates it from other antifolate compounds like methotrexate (MTX) and 5,8-dideaza-N(10)-propargylfolic acid .
Antifolate and Antitumor Activities
The biological activity of this compound has been evaluated through various assays:
- Inhibition of Enzymes : The compound was tested against dihydrofolate reductase (DHFR) and thymidylate synthase (TS) derived from folate-requiring microorganisms such as Streptococcus faecium and Lactobacillus casei. The cyanomethyl analogue exhibited lower potency than its propargyl counterpart in these assays but showed significant inhibition of DHFR .
- Antitumor Efficacy : In cell culture studies, this compound demonstrated moderate cytotoxicity against various tumor cell lines. Its effectiveness was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. While it was less effective than MTX, it still showed promise as a potential antitumor agent .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. It was found to exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. Specifically:
- Bacterial Inhibition : The compound displayed inhibitory effects slightly superior to folic acid against certain bacterial strains. This may be attributed to structural modifications that enhance its interaction with bacterial enzymes involved in folate metabolism .
- Comparative Studies : In comparative studies with standard antibiotics like ampicillin, this compound showed effectiveness against specific pathogens, suggesting its potential use as an antimicrobial agent .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antitumor Studies : A study reported moderate antitumor activity against lymphosarcoma and mammary adenocarcinoma models in vivo. The results indicated that while the compound is less potent than established therapies like MTX, it still presents a viable option for further development .
- Microbial Assays : A modified Kirby–Bauer disc diffusion method was employed to assess antimicrobial activity. Results indicated that the compound had a broader spectrum of activity compared to traditional folates, particularly against Escherichia coli and Pseudomonas aeruginosa .
Properties
CAS No. |
80015-09-4 |
---|---|
Molecular Formula |
C23H22N6O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(cyanomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H22N6O6/c24-9-10-29(12-13-1-6-17-16(11-13)21(33)28-23(25)27-17)15-4-2-14(3-5-15)20(32)26-18(22(34)35)7-8-19(30)31/h1-6,11,18H,7-8,10,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t18-/m0/s1 |
InChI Key |
DYXZEOJTRVEJOX-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC#N)CC2=CC3=C(C=C2)N=C(NC3=O)N |
Origin of Product |
United States |
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